Isosorbide

Catalog No.
S530965
CAS No.
652-67-5
M.F
C6H10O4
M. Wt
146.14 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Isosorbide

CAS Number

652-67-5

Product Name

Isosorbide

IUPAC Name

(3S,3aR,6R,6aR)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3,6-diol

Molecular Formula

C6H10O4

Molecular Weight

146.14 g/mol

InChI

InChI=1S/C6H10O4/c7-3-1-9-6-4(8)2-10-5(3)6/h3-8H,1-2H2/t3-,4+,5-,6-/m1/s1

InChI Key

KLDXJTOLSGUMSJ-JGWLITMVSA-N

SMILES

C1C(C2C(O1)C(CO2)O)O

Solubility

Soluble in DMSO

Synonyms

Isosorbide; Devicoran; Hydronol; Ismotic; Isobide;

Canonical SMILES

C1C(C2C(O1)C(CO2)O)O

Isomeric SMILES

C1[C@H]([C@@H]2[C@H](O1)[C@H](CO2)O)O

Description

The exact mass of the compound Isosorbide is 146.0579 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 40725. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Food and Beverages - Food - Food Ingredients - Food Additives - Flavoring Agents - Sweetening Agents - Sorbitol. It belongs to the ontological category of organic molecular entity in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Bio-based Materials

Isosorbide's natural origin from renewable resources like corn starch makes it an attractive candidate for developing sustainable bio-based materials. Research explores its use as a building block for:

  • Curable Resins: Isosorbide derivatives like isosorbide dimethacrylate act as cross-linking agents, strengthening bio-based resins used in 3D printing (stereolithography) and coatings [1].
  • Polymers and Composites: Isosorbide incorporation can enhance the mechanical properties of bio-based polymers, improving hardness, brittleness, and glass transition temperature [1].

[1] A Study of Isosorbide Synthesis from Sorbitol for Material Applications Using Isosorbide Dimethacrylate for Enhancement of Bio-Based Resins MDPI:

Medical Applications

Isosorbide's biocompatibility and unique structure hold promise for various medical applications. Research is ongoing in areas like:

  • Drug Delivery Systems: Isosorbide can be used to create biocompatible carriers for targeted drug delivery [2].
  • Biomaterials: Its potential for developing implants and scaffolds for tissue engineering is being explored due to its good biodegradability and biocompatibility [2].

Isosorbide is a bicyclic organic compound classified as a diol. Its molecular formula is C6H10O4, and it is characterized by two hydroxyl groups attached to a furan ring structure. Isosorbide is produced through the dehydration of D-sorbitol, which itself is obtained by the hydrogenation of D-glucose. This process results in a white crystalline solid that is highly hydrophilic and has significant reactivity due to the orientation of its hydroxyl groups .

Isosorbide is generally considered safe with low toxicity []. However, direct contact may cause mild skin or eye irritation.

Isosorbide DinitrateOrganic nitrateUsed primarily as a pharmaceutical; exhibits explosive properties when dry

Isosorbide's unique bicyclic structure and specific hydroxyl orientation contribute to its distinct reactivity compared to these similar compounds. This uniqueness allows for selective chemical modifications that are not possible with its epimers.

Isosorbide possesses vasodilator properties and has been utilized as a therapeutic agent for treating cardiovascular conditions. It acts by relaxing vascular smooth muscle through the formation of nitric oxide, which helps lower blood pressure and improve blood flow . Additionally, it serves as an effective oral hyperosmotic agent in medical applications .

The synthesis of isosorbide involves a two-step process:

  • Hydrogenation of Glucose: D-glucose undergoes catalytic hydrogenation to yield D-sorbitol.
  • Dehydration of Sorbitol: D-sorbitol is then dehydrated using acid catalysts to form isosorbide. This reaction can yield 70-80% isosorbide along with various by-products that require purification through distillation or recrystallization methods .

Innovative approaches to enhance yield and reduce side reactions are actively being researched, aiming for higher purity products suitable for industrial applications .

Isosorbide finds applications across multiple sectors:

  • Pharmaceuticals: Used as a vasodilator and in formulations for cardiovascular drugs.
  • Polymer Production: Serves as a building block for biobased polymers and resins, including polyurethanes and epoxy resins .
  • Plasticizers and Solvents: Acts as an alternative to petrochemical-derived compounds due to its renewable nature .

Research on the interactions of isosorbide with other chemicals highlights its potential risks and benefits. For example, when mixed with reducing agents like hydrides or sulfides, it may lead to vigorous reactions that can culminate in detonation under certain conditions . Understanding these interactions is crucial for safe handling and application.

Isosorbide has several structural analogs that share similar properties but differ in reactivity and application:

CompoundStructure TypeKey Characteristics
SorbitolPolyolPrecursor to isosorbide; less reactive than isosorbide
IsomannideEpimer of isosorbideDifferent reactivity profile; used similarly in some applications
IsoidideEpimer of isosorbideHigher reactivity than isosorbide; used in specialized

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Dry Powder, Liquid; Liquid

Color/Form

CRYSTALS

XLogP3

-1.4

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

146.05790880 g/mol

Monoisotopic Mass

146.05790880 g/mol

Heavy Atom Count

10

Appearance

Solid powder

Melting Point

60-63
61-64 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

WXR179L51S

Drug Indication

Isosorbide was previously indicated for temporary reduction of intraocular pressure and used to interrupt an acute glaucoma attack, however, this is not a currently approved indication. Refer to [isosorbide mononitrate] and [isosorbide dinitrate] drug entries for more isosorbide indications.
FDA Label

Therapeutic Uses

Diuretics, Osmotic
...IS ORAL OSMOTIC AGENT USED FOR EMERGENCY TREATMENT OF ACUTE ANGLE-CLOSURE GLAUCOMA & OTHER CONDITIONS IN WHICH RAPID REDUCTION IN INTRAOCULAR PRESSURE & VITREOUS VOLUME IS INDICATED.
ISOSORBIDE PRODUCES MORE SIGNIFICANT DIURESIS THAN GLYCERIN & CATHETERIZATION MAY BE NECESSARY.
USE OF ISOSORBIDE STUDIED IN 23 CHILDREN WITH MYELODYSPLASIA & HYDROCEPHALUS. HEAD GROWTH RATE SIGNIFICANTLY DECR IN 18 PATIENTS. CEREBROSPINAL FLUID FLOW DECR BY 50% IN 12 ISOSORBIDE TRIALS. DRUG IS OF BENEFIT FOR TEMPORARY USE PRIOR TO INSERTION OF MECHANICAL SHUNT SYSTEM.
For more Therapeutic Uses (Complete) data for ISOSORBIDE (8 total), please visit the HSDB record page.

Pharmacology

Isosorbide is an organic nitrate with vasodilator activity. Isosorbide relaxes vascular smooth muscle by formation of the free radical nitric oxide (NO), which is identical to the endothelium-derived relaxing factor (EDRF). NO activates guanylyl cyclase, thereby increasing the synthesis of cGMP within smooth muscle. Elevated cGMP levels in smooth muscle activate cGMP-dependent kinase activity that leads to release of sequestered Ca2+. In turn, free Ca+ triggers dephosphorylation of light chain myosin and relaxation of peripheral arteries and veins. In addition isosorbide relaxes coronary arteries, thereby increasing the blood circulation through the ischemic area.

MeSH Pharmacological Classification

Diuretics, Osmotic

Mechanism of Action

Isosorbide causes vascular relaxation, reducing systolic ophthalmic artery pressure (SOAP), systolic ocular perfusion pressure (SOPP).

Other CAS

652-67-5

Absorption Distribution and Excretion

Isosorbide is rapidly absorbed after oral administration. Refer to [isosorbide mononitrate] for detailed absorption information.
IN DOGS, 5.5 MILLIMOLES/KG IV CAUSED LESS SOLUTE EXCRETION THAN AN EQUIMOLAR DOSE OF MANNITOL. THE DISTRIBUTION SPACE OF LABELED ISOSORBIDE WAS 54% OF BODY WT IN INTACT & NEPHRECTOMIZED DOGS. PROXIMAL TUBULAR REABSORPTION OF ISOSORBIDE WAS PROBABLY PASSIVE.

Wikipedia

Isosorbide
Metaxalone

Biological Half Life

TEN NORMAL MALES RECEIVED 0.25-1.5 G/KG ISOSORBIDE. DOSE RESPONSE EFFECTS ON WATER & OSMOLAR EXCRETION STATISTICALLY SIGNIFICANT. IN 9 VOLUNTEERS, ORALLY ADMIN ISOSORBIDE APPEARED RAPIDLY IN PLASMA & EXCRETED IN URINE WITH MEAN DISAPPEARANCE HALF-LIFE OF 8 HR.
ISOSORBIDE WAS RAPIDLY ABSORBED BY HUMANS FOLLOWING ORAL ADMIN & WAS EXCRETED UNCHANGED VIA KIDNEY WITH A MEAN DISAPPEARANCE T/2 OF APPROX 7 HR. IT INCREASED URINE VOLUME, CREATININE CLEARANCE, & SODIUM & CHLORIDE EXCRETION.
RABBITS GIVEN ORAL DOSES OF 2 G/KG FOR 1-7 DAYS HAD EST EXCRETION T/2 OF LESS THAN 6 HR IN ALL EYE TISSUE. PEAK LEVEL & EXCRETION T/2 WAS SIMILAR IN DAMAGED & UNDAMAGED EYE TISSUE, EXCEPT IN LENS OF DAMAGED EYES IN WHICH EXCRETION T/2 WAS SHORTER THAN OF NORMAL EYES.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Methods of Manufacturing

PREPARED BY ACID DEHYDRATION OF D-GLUCITOL: HAWORTH, WIGGINS, BRITISH PATENT 600,870 (1948). PURIFICATION: HARTMANN, US PATENT 3,160,641 (1964 TO ATLAS CHEM INDUSTRIES).

General Manufacturing Information

Plastics Material and Resin Manufacturing
All Other Basic Organic Chemical Manufacturing
D-Glucitol, 1,4:3,6-dianhydro-: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.
A POLYOL WITH HYDROXYL GROUP ATTACHED TO EACH OF TWO CIS-ORIENTED SATURATED FURAN RINGS.

Dates

Modify: 2023-08-15
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